Product packaging for 4-Chloro-2-iodoaniline(Cat. No.:CAS No. 63069-48-7)

4-Chloro-2-iodoaniline

Cat. No.: B181669
CAS No.: 63069-48-7
M. Wt: 253.47 g/mol
InChI Key: FLEJOBRWKBPUOX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Anilines Research

Halogenated anilines are a class of compounds where an aniline (B41778) molecule is substituted with one or more halogen atoms. These compounds are of significant interest in various chemical fields, including pharmaceuticals, agrochemicals, and materials science, primarily because they serve as versatile synthetic precursors. indiamart.comxinchem.comsmolecule.com

The identity and position of the halogen substituents on the aniline ring dramatically influence the molecule's electronic properties, reactivity, and biological activity. For instance, the presence of halogens like chlorine and iodine can alter the acidity of the amine group and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution. smolecule.com The specific isomeric form of a dihalogenated aniline, such as the difference between 4-chloro-2-iodoaniline and its isomer 2-chloro-4-iodoaniline, results in distinct physical and chemical properties due to different steric and electronic environments. nih.gov Research in this area often focuses on leveraging these differences to achieve selective chemical transformations and to synthesize target molecules with desired functionalities.

Significance of the this compound Molecular Scaffold in Chemical Sciences

The molecular scaffold of this compound is particularly significant due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in common cross-coupling reactions, such as the Suzuki or Heck reactions. This allows for selective functionalization at the 2-position, leaving the chloro group at the 4-position available for subsequent transformations. This stepwise functionalization makes this compound a highly valuable and versatile building block for creating complex organic molecules. chemsrc.com

Its utility is demonstrated in its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and pigments. indiamart.comxinchem.com For example, it serves as a precursor in the palladium-catalyzed synthesis of asymmetrically substituted indolinones, which are important structural motifs in medicinal chemistry. chemsrc.com

Furthermore, the solid-state structure of this compound has been a subject of academic interest. iucr.orgnih.gov Crystal structure analysis reveals specific intermolecular interactions, including N—H⋯N hydrogen bonding, a notable Cl⋯I halogen-halogen contact, and offset π-stacking interactions. iucr.orgnih.gov These non-covalent interactions are crucial in the field of crystal engineering and materials science for designing materials with specific structural and electronic properties.

Table 2: Crystallographic and Spectroscopic Data for this compound

Data Type Parameter Value Source(s)
Crystal Data Crystal System Orthorhombic nih.gov
C—Cl Bond Length 1.755 (6) Å iucr.org
C—I Bond Length 2.101 (5) Å iucr.org
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.60 (d, J = 2.4 Hz, 1H), 7.10 (dd, J₁ = 8.8 Hz, J₂ = 2.4 Hz, 1H), 6.66 (d, J = 8.8 Hz, 1H), 4.09 (s, 2H) rsc.org

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 145.7, 137.9, 129.4, 123.3, 115.1, 83.6 | rsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClIN B181669 4-Chloro-2-iodoaniline CAS No. 63069-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-iodoaniline
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InChI

InChI=1S/C6H5ClIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEJOBRWKBPUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00979005
Record name 4-Chloro-2-iodoaniline
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Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63069-48-7
Record name 4-Chloro-2-iodoaniline
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Record name 4-Chloro-2-iodoaniline
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Record name 4-Chloro-2-iodoaniline
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Record name 4-chloro-2-iodoaniline
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Synthetic Methodologies and Strategies for 4 Chloro 2 Iodoaniline

Direct Iodination Approaches

Direct iodination methods provide a straightforward route to 4-chloro-2-iodoaniline by introducing an iodine atom onto the aromatic ring of a precursor molecule. These methods can be broadly categorized into the regioselective iodination of 4-chloroaniline (B138754) and the decarboxylative iodination of anthranilic acids.

Regioselective Iodination of 4-Chloroaniline

The introduction of an iodine atom at the ortho-position to the amino group in 4-chloroaniline is a critical step in synthesizing this compound. iucr.org This transformation requires precise control of regioselectivity to avoid the formation of other isomers.

A highly effective method for the regioselective iodination of anilines involves the use of specialized electrophilic iodinating agents. ajol.info One such reagent is 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI). ajol.infoajol.info This reagent facilitates the electrophilic substitution of iodine onto the aromatic ring. ajol.info When 4-chloroaniline is reacted with DBDABCODCI, the iodine atom is selectively directed to the position ortho to the activating amino group, yielding this compound. ajol.info The low reactivity of molecular iodine often makes direct iodination of aromatic compounds challenging, a problem that is overcome by activating iodine to create a more effective electrophilic substitution. ajol.info

The efficiency of the iodination of 4-chloroaniline can be significantly influenced by the reaction conditions. Research has shown that the reaction can be successfully carried out in both solution and under solvent-free conditions. ajol.infoajol.info

In a solution-based approach, a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) in a 1:1 ratio, with the presence of sodium bicarbonate (NaHCO3) as a base, provides an excellent yield of 70% for this compound when reacted with DBDABCODCI at room temperature. ajol.info The reaction time for this specific transformation is 240 minutes. ajol.info

Alternatively, a solvent-free approach offers an environmentally conscious option. ajol.infonih.govrsc.org By triturating 4-chloroaniline with DBDABCODCI in a porcelain mortar at room temperature, a 70% yield of the desired product can also be achieved, with a significantly reduced reaction time of 25 minutes. ajol.info This solvent-free method is not only faster but also simplifies the work-up procedure, as the need for a base is eliminated. ajol.info

The following table summarizes the optimized reaction conditions for the synthesis of this compound from 4-chloroaniline using DBDABCODCI. ajol.info

EntrySubstrateReagentSolventBaseTime (min)Yield (%)
14-ChloroanilineDBDABCODCICH2Cl2:MeOH (1:1)NaHCO324070
24-ChloroanilineDBDABCODCISolvent-freeNone2570

Decarboxylative Iodination of Anthranilic Acids

An alternative strategy for the synthesis of 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. rsc.orgrsc.org This method provides a practical and transition-metal-free route to the target compounds. rsc.org In this approach, readily available anthranilic acids are subjected to iodination with inexpensive potassium iodide (KI) and molecular iodine (I2) as the halogen sources. rsc.org A key aspect of this transformation is the requirement of oxygen. rsc.orgrsc.org The reaction proceeds under base-free conditions and has been shown to be scalable with high functional-group tolerance. rsc.org For the synthesis of this compound, the corresponding 5-chloroanthranilic acid would serve as the starting material. This method has been reported to produce a 68% yield of this compound as a white solid. rsc.org

Multicomponent Reaction Pathways Incorporating this compound

This compound serves as a valuable building block in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single operation to form a complex product. These pathways are highly valued in synthetic chemistry for their atom economy and operational simplicity.

Catalytic Systems in Multicomponent Reactions (e.g., Cu-MOFs)

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step. The use of catalytic systems, particularly copper-based metal-organic frameworks (Cu-MOFs), has gained attention for their application in the synthesis of heterocyclic compounds derived from halo-substituted anilines. researchgate.netmdpi.com

A notable application involves a one-pot, three-component reaction for the synthesis of 2-substituted benzothiazoles. researchgate.netresearchgate.net In this process, this compound reacts with an aldehyde and elemental sulfur in the presence of a Cu-MOF catalyst. researchgate.net This method is advantageous due to its high atom economy and the recyclable nature of the heterogeneous catalyst. researchgate.net The Cu-MOF, often characterized by a two-dimensional square grid structure, provides a high surface area and active catalytic sites for the reaction. nih.gov Research has demonstrated that these reactions can proceed in a solvent like DMF at elevated temperatures, yielding good product yields with a broad tolerance for different functional groups on the aldehyde. researchgate.net The reusability of the Cu-MOF catalyst for multiple cycles without a significant loss of activity underscores the sustainability of this synthetic strategy. researchgate.net

Table 1: Cu-MOF Catalyzed Synthesis of 2-Substituted Benzothiazoles

Entry Aldehyde Product Yield (%)
1 Benzaldehyde 6-chloro-2-phenylbenzothiazole Good
2 4-Methylbenzaldehyde 6-chloro-2-(p-tolyl)benzothiazole Good
3 4-Methoxybenzaldehyde 6-chloro-2-(4-methoxyphenyl)benzothiazole Good
4 4-Chlorobenzaldehyde 6-chloro-2-(4-chlorophenyl)benzothiazole Good

Note: This table is a representative example based on findings for Cu-MOF catalyzed reactions. researchgate.net

Conversion from Related Aniline (B41778) Derivatives

Another common strategy for preparing this compound involves the chemical transformation of other aniline derivatives.

A well-established method for introducing substituents onto an aromatic ring is through the diazotization of an aniline, followed by a substitution reaction. For instance, 4-chloroaniline can serve as a starting material. The process begins with the formation of a diazonium salt from 4-chloroaniline using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. orgsyn.orgacs.org

The resulting 4-chlorobenzenediazonium chloride can then undergo a Sandmeyer-type reaction. acs.org While the classic Sandmeyer reaction is used to introduce a variety of substituents, a related process can be used for iodination. However, a more direct and efficient method for producing 2-iodoanilines is the decarboxylative iodination of anthranilic acids. rsc.org In a relevant synthesis, this compound was prepared from 4-chloroanthranilic acid. This transition-metal-free and base-free method involves the reaction of the anthranilic acid with an iodine source in the presence of oxygen, leading to the desired product in good yield. rsc.org

Table 2: Synthesis of this compound via Decarboxylative Iodination

Starting Material Reagents Product Yield (%)
4-Chloroanthranilic acid I₂, O₂ This compound 68

Data sourced from a study on decarboxylative iodination of anthranilic acids. rsc.org

Novel Synthetic Route Development and Efficiency Assessments

The development of new and more efficient synthetic routes for this compound and related compounds is an ongoing area of research. A key focus is on improving yield, reducing reaction times, and employing more environmentally benign reaction conditions.

One innovative approach involves the direct iodination of 4-chloroaniline. The challenge with this method lies in controlling the regioselectivity of the electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the iodination is directed to the ortho position. Iodine monochloride (ICl) is an effective iodinating agent for this transformation, often used in a solvent like glacial acetic acid. geocities.ws

Efficiency assessments of different synthetic methods consider factors such as percentage yield, reaction conditions (temperature, time), and the cost and toxicity of reagents. For example, the decarboxylative iodination of 4-chloroanthranilic acid provides a 68% yield of this compound under relatively mild, metal-free conditions. rsc.org The development of catalytic methods, such as those using Cu-MOFs, is also driven by the desire for greater efficiency and sustainability, particularly due to the potential for catalyst recycling. researchgate.net

Structural Characterization and Intermolecular Interactions of 4 Chloro 2 Iodoaniline

Crystallographic Analysis

Crystallographic studies offer a definitive view of the molecular structure and packing of 4-chloro-2-iodoaniline in the solid state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.orgnih.gov The crystal structure was determined at a temperature of 125 K. nih.goviucr.org The C—Cl and C—I bond lengths are reported to be 1.755 (6) Å and 2.101 (5) Å, respectively. iucr.org These bond lengths are comparable to those observed in related mono-substituted anilines, such as 4-chloroaniline (B138754) and 2-iodoaniline (B362364). iucr.org

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₆H₅ClIN
Formula Weight 253.46
Temperature 125 K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 4.1538 (4)
b (Å) 11.3685 (11)
c (Å) 15.8550 (16)
Volume (ų) 748.71 (13)
Z 4
Density (calculated) (Mg/m³) 2.249
Absorption Coefficient (mm⁻¹) 4.54

Data sourced from references iucr.orgnih.govnih.goviucr.org

Investigation of N—H⋯N Hydrogen Bonding Networks

In the crystal structure of this compound, intermolecular N—H⋯N hydrogen bonds are a key feature. iucr.orgnih.gov Specifically, one of the hydrogen atoms of the amine group participates in a cooperative intermolecular hydrogen bond, linking the molecules into one-dimensional chains that extend along the researchgate.net direction. nih.goviucr.org The other amine proton, however, is not involved in any significant hydrogen bonding interactions. nih.goviucr.org This type of hydrogen bonding is a common motif in the crystal structures of anilines and contributes significantly to the stability of the crystal lattice. researchgate.net

Examination of Halogen–Halogen Interactions (e.g., Cl⋯I contacts)

A notable feature of the crystal packing is the presence of an intermolecular halogen–halogen interaction between the chlorine and iodine atoms of adjacent molecules. iucr.orgnih.gov A Cl⋯I contact is observed with a distance of 3.7850 (16) Å. iucr.orgnih.goviucr.org This distance is slightly longer than the sum of the van der Waals radii of chlorine and iodine (3.73 Å). nih.goviucr.org Such interactions, where a halogen atom acts as both an electrophilic and nucleophilic center, are increasingly recognized as important structure-directing forces in crystal engineering.

Spectroscopic Characterization Methodologies

While detailed spectroscopic data is not available in the provided search results, the synthesis and vibrational spectroscopic analysis of this compound have been reported. iucr.orgnih.goviucr.org Spectroscopic techniques such as Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods used to confirm the identity and purity of the compound. For instance, the IR spectrum of this compound would show characteristic peaks for the N-H stretching of the amine group, as well as C-H, C-N, C-Cl, and C-I stretching and bending vibrations of the substituted benzene (B151609) ring. ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern of the aniline (B41778) ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the structural details of this compound. iucr.orgresearchgate.net

Functional Group Assignment and Band Analysis

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its functional groups. beilstein-journals.org The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. For instance, in a KBr matrix, N-H stretching bands have been reported at 3370 cm⁻¹. beilstein-journals.org The aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹.

The deformation vibrations of the amino group, such as NH₂ scissoring, are found at lower frequencies. For example, the NH₂ twisting vibration is generally located between 1060 and 1170 cm⁻¹. researchgate.net The C-N stretching vibration gives rise to a band in the range of 1250-1350 cm⁻¹. scirp.org

The presence of halogen substituents is also reflected in the vibrational spectra. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region, while the C-I stretching vibration appears at even lower frequencies, generally below 600 cm⁻¹. Aromatic ring vibrations, including C=C stretching, are evident in the 1400-1600 cm⁻¹ range. For example, a band at 1475 cm⁻¹ has been attributed to the aromatic C=C stretching in this compound. beilstein-journals.org

Raman spectroscopy provides complementary information. In related chloro-substituted anilines, the NH₂ wagging mode has been identified at around 606 cm⁻¹. researchgate.net

Spectroscopic Identification of Reaction Intermediates and Products

FT-IR and Raman spectroscopy are valuable tools for monitoring chemical reactions involving this compound and identifying intermediates and final products. For example, in the synthesis of indole (B1671886) derivatives via the Larock heteroannulation, vibrational spectroscopy can be used to follow the conversion of the starting 2-iodoaniline derivative. nih.gov Similarly, in palladium-catalyzed coupling reactions, such as the Heck reaction, the disappearance of the vibrational bands corresponding to the starting materials and the appearance of new bands associated with the product can confirm the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen and carbon atoms. rsc.org

In the ¹H NMR spectrum of this compound, recorded in CDCl₃, the aromatic protons appear as distinct signals. A doublet is observed at δ 7.60 ppm (J = 2.4 Hz) corresponding to the proton at the C6 position, a doublet of doublets at δ 7.10 ppm (J₁ = 8.8 Hz, J₂ = 2.4 Hz) for the proton at the C5 position, and a doublet at δ 6.66 ppm (J = 8.8 Hz) for the proton at the C3 position. rsc.org The protons of the amino group (NH₂) typically appear as a broad singlet, which has been reported at δ 4.09 ppm. rsc.org

The ¹³C NMR spectrum in CDCl₃ shows six distinct signals for the aromatic carbons. The chemical shifts are assigned as follows: δ 145.7 (C-N), 137.9 (C-I), 129.4 (C-Cl), 123.3 (C-H), 115.1 (C-H), and 83.6 (C-H). rsc.org

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.60d2.4Ar-H
¹H7.10ddJ₁ = 8.8, J₂ = 2.4Ar-H
¹H6.66d8.8Ar-H
¹H4.09s-NH₂
¹³C145.7--C-N
¹³C137.9--C-I
¹³C129.4--C-Cl
¹³C123.3--Ar-C
¹³C115.1--Ar-C
¹³C83.6--Ar-C

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. rsc.orgnih.gov The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. rsc.org In high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the calculated mass for the protonated molecule [C₆H₅ClIN+H]⁺ is 253.9233, with a found value of 253.9219, confirming the elemental composition. rsc.org The fragmentation pattern in the mass spectrum can provide further structural information.

Mass Spectrometry Data for this compound
TechniqueIonCalculated m/zFound m/z
HRMS (ESI)[M+H]⁺253.9233253.9219 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties (by analogy with related iodoanilines)

UV-Vis spectroscopy offers insights into the electronic transitions within the molecule. While specific UV-Vis data for this compound is not detailed in the provided search results, analogies can be drawn from related iodoanilines. acs.org Aniline and its derivatives typically exhibit two absorption bands in the UV region. These bands are attributed to π → π* transitions within the benzene ring. The presence of substituents like halogens and the amino group can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity. For instance, in related iodoanilines, the electronic properties and the position of absorption bands are influenced by the position of the iodine atom relative to the amino group. The electronic environment created by the chloro and iodo substituents in this compound is expected to influence its UV-Vis absorption spectrum. nih.gov

Reactivity Studies and Mechanistic Insights

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4-Chloro-2-iodoaniline is activated towards electrophilic attack by the strongly activating amino group, which directs incoming electrophiles to the positions ortho and para to it (C3 and C5). However, the existing substituents provide significant steric hindrance and electronic influence.

Direct iodination of 4-chloroaniline (B138754) using reagents that generate an electrophilic iodine species (I⁺) is a common method to produce this compound. For instance, reacting 4-chloroaniline with 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate in a mixture of dichloromethane (B109758) and methanol (B129727) with sodium bicarbonate yields this compound in good yield. ajol.info This regioselectivity is driven by the powerful directing effect of the amino group to its ortho position. ajol.info Similarly, iodination using iodine monochloride (ICl) is effective, where the ICl molecule is polarized to make the iodine atom electrophilic. geocities.ws The amino group's activation is so potent that it often needs to be protected, for example, as an acetanilide, to prevent over-reaction or undesired side products during electrophilic substitutions. vulcanchem.com

Nucleophilic Substitution Reactions Involving Halogen Moieties

While nucleophilic aromatic substitution (S_NAr) typically requires strong electron-withdrawing groups to activate the ring, the halogen atoms on this compound can be replaced under certain conditions, often involving transition metal catalysis. The amino group itself can act as a nucleophile in intramolecular reactions.

In some contexts, the amino group of this compound can participate in nucleophilic substitution reactions on other molecules. For example, it can be used in acid-catalyzed amination reactions to displace a chloro group on an electron-deficient heterocyclic ring like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.govpreprints.org However, the ortho-iodo substituent can lead to lower reaction rates and the formation of side products due to steric hindrance and potential side reactions like deiodination. nih.govpreprints.org

Cross-Coupling Reactions (e.g., Palladium-catalyzed sequences)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly more reactive and will selectively undergo oxidative addition to a palladium(0) catalyst under conditions where the C-Cl bond remains intact. acs.org This chemoselectivity is crucial for sequential, site-specific modifications. Aromatic iodo compounds are valued as versatile building blocks in metal-catalyzed C-C and C-N bond-forming reactions. ajol.info

The Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene, can be combined with a cyclization step in a tandem or domino sequence. A notable application is the stereoselective synthesis of (E)-3,3-(diarylmethylene)indolinones. This process involves a palladium-catalyzed tandem Heck-carbocyclization/Suzuki-coupling sequence starting from 2-ethynylanilines, which can be conceptually related to the reactivity of 2-iodoanilines. chemsrc.comsigmaaldrich.cn Another strategy involves a five-component sequential reaction beginning with a Ugi reaction, where the product, an N-substituted-2-alkynamide derived from a 2-iodoaniline (B362364), undergoes a domino Heck-carbocyclization/Buchwald coupling to yield 3-(aminoarylmethylene)-2-oxindoles. chim.it

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid. The high reactivity of the C-I bond in this compound allows for selective coupling at the C2 position. For example, the reaction of an N-protected 2-iodoaniline with 4-chlorophenylboronic acid can proceed efficiently. google.com This selectivity is advantageous as it allows the less reactive C-Cl bond to be retained for subsequent transformations. While palladium catalysts are common, other systems, such as high surface area cerium oxide, have been shown to promote Suzuki-Miyaura coupling of aryl iodides, although aryl chlorides are inert under these conditions. conicet.gov.ar This further highlights the possibility of selective functionalization. conicet.gov.ar

Table 1: Selected Suzuki-Coupling Reactions

Aryl Halide SubstrateCoupling PartnerCatalyst/PromoterKey FeatureReference
2-Iodoaniline derivative4-Chlorophenylboronic acidNi/CCost-effective catalyst for biaryl synthesis. google.com
Aryl IodideArylboronic AcidHigh surface area CeO₂Palladium-free conditions; selective for C-I over C-Cl bonds. conicet.gov.ar
4-Chloro-2-bromoanilineStyrylboronic acidPd(OAc)₂ or Pd(PPh₃)₄Synthesis of styryl-substituted anilines.

Cyclization Reactions Leading to Heterocyclic Frameworks

This compound is a key precursor for synthesizing a wide array of nitrogen-containing heterocyclic compounds. The ortho-iodo-amino functionality is perfectly arranged for annulation reactions, where a ring is constructed onto the aniline (B41778) core.

Palladium-catalyzed reactions are central to these transformations. For instance, the Larock indole (B1671886) synthesis involves the palladium-catalyzed heteroannulation of a 2-iodoaniline with an alkyne to form 2,3-disubstituted indoles. ub.edu By reacting N-benzyl-4-chloro-2-iodoaniline with an alkynyl silyl (B83357) ether under Larock conditions, a substituted indole can be formed, demonstrating the utility of this substrate in building complex indole scaffolds. nih.gov Similarly, palladium-catalyzed annulation between 2-iodoanilines and aldehydes provides a direct, one-pot route to highly functionalized indoles and tryptophans. nih.govorganic-chemistry.org

The synthesis of quinolines and their derivatives is another major application. A palladium-catalyzed cascade reaction between 2-iodoanilines and β-chloropropiophenones yields 2-aryl-substituted quinolines. wiley.com Carbonylative cyclization, which incorporates a carbonyl group, can be used to synthesize 4-quinolones from 2-iodoanilines and terminal alkynes, with chloro-substituted substrates like this compound yielding the corresponding products in moderate yields. mdpi.com Furthermore, multi-component reactions can produce complex heterocycles; a one-pot, three-component reaction of this compound, an aldehyde, and elemental sulfur, catalyzed by a copper-based metal-organic framework (Cu-MOF), can be used to synthesize 2-substituted benzothiazoles. researchgate.net

Table 2: Examples of Cyclization Reactions Leading to Heterocycles

ReactantsCatalyst/ConditionsProduct ClassKey TransformationReference
This compound, Aldehyde, SulfurCu-MOF, DMF, 110 °CBenzothiazolesOne-pot three-component cyclization. researchgate.net
2-Iodoaniline, AldehydePd(OAc)₂, DABCO, DMF, 85 °CIndolesPalladium-catalyzed annulation. nih.govorganic-chemistry.org
2-Iodoaniline, β-ChloropropiophenonePalladium catalystQuinolinesCascade reaction involving C-C and C-N bond formation. wiley.com
N-Benzyl-4-chloro-2-iodoaniline, Alkynyl silyl etherPd(OAc)₂, K₂CO₃, LiClIndolesLarock heteroannulation. nih.gov
Chloro-substituted 2-iodoaniline, Terminal alkyne, Fe(CO)₅Pd(OAc)₂, Xantphos4-QuinolonesPalladium-catalyzed carbonylative cyclization. mdpi.com

Exploration of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is key to optimizing conditions and predicting outcomes. In palladium-catalyzed reactions, the universally accepted first step is the oxidative addition of the palladium(0) catalyst into the most labile carbon-halogen bond—the C-I bond—to form a palladium(II) species. wiley.com

In the synthesis of 2-arylquinolines, after the initial oxidative addition, the resulting organopalladium(II) complex undergoes carbopalladation with an in-situ generated acrylophenone. This forms a palladium(II) enolate intermediate, which then proceeds through further steps to yield the quinoline (B57606) product. wiley.com For domino reactions like the Heck-carbocyclization/Buchwald coupling, the mechanism involves oxidative addition, followed by insertion of an alkyne (carbopalladation), ligand substitution with a nucleophile (e.g., an amine), and finally reductive elimination to form the product and regenerate the palladium(0) catalyst. chim.it

In the synthesis of indoles from 2-iodoanilines and propargylic bromides, the reaction is believed to proceed through the in-situ formation of organoindium reagents and allene (B1206475) intermediates, followed by an azapalladation/cycloisomerization cascade to furnish the final indole ring system. acs.org The study of these intricate pathways, often involving the monitoring of reactions over time and the characterization of transient species, allows for the rational design of new and efficient synthetic methodologies. wiley.com

Catalytic Activation and Functional Group Tolerance in Complex Transformations

The unique substitution pattern of this compound, featuring two different halogen atoms on an aniline ring, presents distinct opportunities for selective catalytic activation. The significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for chemoselective transformations, primarily targeting the more labile C-I bond. This reactivity is central to its use in complex molecular syntheses, particularly in metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Transformations

Palladium catalysts are highly effective for activating the C-I bond of 2-iodoanilines. The Larock heteroannulation, a powerful method for indole synthesis, proceeds via palladium-catalyzed reaction of a 2-iodoaniline with a substituted alkyne. ub.edu The generally accepted mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by alkyne insertion and reductive elimination to form the indole ring. ub.edu This process is known for its high regioselectivity, typically placing the bulkier substituent of the alkyne at the 2-position of the resulting indole. ub.edu

In a specific application, a derivative of this compound was utilized in the palladium-catalyzed intramolecular C-H functionalization/cyclization to construct planar chiral quinilinoferrocenes. rsc.org This transformation demonstrated broad functional group tolerance, accommodating both electron-withdrawing and electron-donating groups on the ferrocene (B1249389) moiety, leading to moderate to good yields and enantioselectivities. rsc.org The use of specific chiral ligands, such as Carreira's O-PINAP ligands, was found to be crucial for achieving the best enantiomeric induction. rsc.org

Copper-Catalyzed Multicomponent Reactions

Recent research has highlighted the utility of copper-based metal-organic frameworks (Cu-MOFs) as recyclable heterogeneous catalysts for complex transformations involving this compound. researchgate.netresearchgate.net A notable example is the one-pot, three-component synthesis of 2-substituted benzothiazoles from this compound, various aldehydes, and elemental sulfur. researchgate.netresearchgate.net This reaction proceeds in dimethylformamide (DMF) at 110 °C and is valued for its good yields and significant functional group tolerance. researchgate.netresearchgate.net The Cu-MOF catalyst is believed to facilitate the reaction cascade, which likely involves the formation of a thioaldehyde intermediate and subsequent condensation with the aniline. The catalyst's reusability for up to four cycles has been demonstrated, highlighting its potential for sustainable chemical synthesis. researchgate.net

The tolerance of this Cu-MOF catalyzed system to a variety of functional groups on the aldehyde component is a key feature, allowing for the synthesis of a diverse library of 2-substituted-6-chlorobenzothiazoles.

Table 1: Functional Group Tolerance in Cu-MOF Catalyzed Synthesis of 2-Substituted-6-chlorobenzothiazoles researchgate.netresearchgate.net

Aldehyde ReactantFunctional Group TypeResulting 2-SubstituentYield
BenzaldehydeUnsubstituted AromaticPhenylGood
4-MethylbenzaldehydeElectron-Donating (Aromatic)4-MethylphenylGood
4-MethoxybenzaldehydeElectron-Donating (Aromatic)4-MethoxyphenylGood
4-ChlorobenzaldehydeElectron-Withdrawing (Aromatic)4-ChlorophenylGood
4-NitrobenzaldehydeStrong Electron-Withdrawing (Aromatic)4-NitrophenylGood
2-ThiophenecarboxaldehydeHeteroaromaticThiophen-2-ylGood
ButyraldehydeAliphaticPropylGood

The reactivity of this compound extends to its use as a building block for chiral catalysts. Chiral iodoaniline-lactate based catalysts have been synthesized for applications such as the α-oxysulfonylation of ketones. acs.orgacs.org The synthesis involves the protection of the amine group, often as a sulfonamide, followed by a Mitsunobu reaction with a chiral lactate (B86563) ester to introduce the chiral auxiliary. acs.orgacs.org These catalysts have demonstrated high efficiency, promoting reactions in shorter times and achieving yields up to 99%. acs.org

Table 2: Overview of Catalytic Transformations

Reaction TypeCatalyst SystemKey TransformationReference
Intramolecular C-H FunctionalizationPalladium / Chiral Ligand (O-PINAP)Synthesis of Chiral Quinilinoferrocenes rsc.org
Three-Component ReactionCu-MOF (Heterogeneous)Synthesis of 2-Substituted Benzothiazoles researchgate.netresearchgate.net
Larock HeteroannulationPalladium(II) acetateGeneral synthesis of 2,3-disubstituted indoles ub.edu
Catalyst SynthesisMitsunobu Reaction (PPh₃, DIAD)Synthesis of Chiral Iodoaniline-Lactate Catalysts acs.orgacs.org

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Pharmaceutical Intermediates

4-Chloro-2-iodoaniline is a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs). nih.gov The presence of both chloro and iodo substituents, along with the amino group, offers multiple reaction pathways for constructing complex molecular architectures inherent to modern therapeutic agents. unb.ca The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, which are fundamental transformations in pharmaceutical manufacturing for creating carbon-carbon and carbon-nitrogen bonds. nih.govwikipedia.orghes-so.chmdpi.com

Synthesis of Antiviral and Antibacterial Agents

In the development of novel antimicrobial agents, this compound serves as a key starting material. unb.ca Its structure can be elaborated to form the core of various heterocyclic compounds known to exhibit biological activity. For instance, the synthesis of quinoline (B57606) derivatives, a class of compounds known for their antibacterial properties, often involves substituted anilines. nih.govmdpi.com The unique substitution pattern of this compound allows for the strategic introduction of different functional groups that can modulate the efficacy and spectrum of activity of the final drug candidate.

The synthesis of antiviral agents also benefits from intermediates like this compound. The development of complex molecules that can inhibit viral replication often relies on building blocks that can undergo selective chemical modifications. The reactivity of the carbon-iodine bond in Sonogashira couplings, for example, allows for the introduction of alkyne-containing fragments, which are present in some antiviral compounds. hes-so.chresearchgate.net

Role in Drug Discovery Programs

Drug discovery programs frequently utilize versatile building blocks to generate large libraries of compounds for high-throughput screening. The distinct reactivity of the iodo and chloro groups on the aniline (B41778) ring makes this compound an ideal scaffold for creating diverse molecular libraries. nih.gov Through palladium-catalyzed reactions like the Buchwald-Hartwig amination, a wide array of amine-containing substituents can be attached at the 2-position (after initial modification), while the 4-chloro position can be functionalized through other means, leading to a multitude of structurally distinct molecules for biological evaluation. wikipedia.orglibretexts.org This systematic modification allows medicinal chemists to explore the structure-activity relationships (SAR) of a new chemical series, a critical step in identifying and optimizing lead compounds.

PropertyValue
CAS Number 63069-48-7 scbt.com
Molecular Formula C6H5ClIN scbt.com
Molecular Weight 253.47 g/mol sigmaaldrich.com
Appearance White to off-white powder ekb.eg
Melting Point 39-43 °C sigmaaldrich.com

Building Block for Agrochemicals

The synthesis of modern agrochemicals, including herbicides and pesticides, relies on specialized intermediates to construct molecules that exhibit high efficacy and selectivity. This compound is recognized as a valuable building block in this sector. unb.ca The chloroaniline moiety is a common feature in many agricultural products, and the additional iodine atom provides a reactive handle for further molecular elaboration. nih.gov

Development of Herbicides

In the search for new herbicides, chemists often synthesize analogues of existing successful compounds. Many herbicides are complex aromatic structures containing chlorine atoms. For example, certain pyridine-based herbicides incorporate substituted chlorophenyl groups. regulations.gov The synthesis of such molecules can be achieved through cross-coupling reactions where a building block like this compound could provide the substituted phenyl ring. The specific arrangement of substituents on the aniline ring can influence the molecule's mode of action and its selectivity towards target weed species.

Pesticide Synthesis

This compound is a precursor in the synthesis of various pesticides. nih.gov The development of novel insecticides, for instance, often involves the creation of complex diamide (B1670390) or pyrazole (B372694) carboxamide structures. A key intermediate in the synthesis of the fungicide Boscalid is 4'-chloro-2-aminobiphenyl, which is prepared from p-chloroaniline. google.com While not a direct precursor, this illustrates the importance of chloroaniline derivatives in major agrochemicals. The structure of this compound allows for its potential use in similar synthetic strategies to create new pesticide candidates with potentially improved properties. For example, the synthesis of certain anthranilic diamide insecticides involves the coupling of substituted anilines with pyrazole carboxylic acids. mdpi.com

Intermediate in Dyestuff and Pigment Production

The production of synthetic dyes and pigments is a significant application for aromatic amines. This compound serves as an intermediate in the creation of various colorants. unb.canih.gov The amino group on the aniline ring is the key functional group for initiating the synthesis of azo dyes, which represent the largest class of commercial colorants. plantarchives.org

The synthesis of azo dyes involves a two-step process: diazotization followed by an azo coupling. unb.caijirset.com In the first step, the primary aromatic amine, this compound, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. ekb.eg This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. The resulting coupling reaction forms the characteristic nitrogen-nitrogen double bond (azo group) that acts as the chromophore, the part of the molecule responsible for its color. The specific shade and properties of the final dye are determined by the molecular structure of both the diazonium salt precursor and the coupling component. The presence of the chloro and iodo substituents on the this compound backbone can influence the final color, as well as properties like lightfastness and solubility.

Application AreaSynthetic Utility of this compoundKey Reactions
Pharmaceuticals Precursor for antiviral and antibacterial agents; Scaffold for drug discovery libraries.Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling.
Agrochemicals Building block for herbicides and pesticides.Cross-coupling reactions to form complex aromatic structures.
Dyes & Pigments Intermediate for azo dyes.Diazotization and Azo Coupling.

Development of Functional Materials

The unique molecular architecture of this compound, featuring both a chloro and an iodo substituent on the aniline backbone, makes it a valuable precursor in the synthesis of specialized functional materials. The presence and positioning of these halogen atoms significantly influence the electronic, optical, and mechanical properties of the resulting materials, opening avenues for research in conductive polymers, optoelectronic devices, and other advanced material applications.

Conductive Polymers

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. rsc.orgencyclopedia.pub The properties of PANI can be modified by creating copolymers or by using substituted aniline monomers. The incorporation of this compound into a polymer chain is anticipated to modulate the resulting polymer's characteristics based on the electronic and steric effects of the halogen substituents.

Research on copolymers of aniline and o-iodoaniline has shown that the electrical conductivity of the polymer is dependent on the content of the substituted monomer. worldscientific.com Generally, the introduction of a bulky group like iodine can decrease the extent of conjugation along the polymer chain, leading to lower conductivity compared to unsubstituted PANI. worldscientific.com Similarly, studies on poly(p-chloroaniline) indicate that the substituent affects the polymer's final properties. sjpas.comresearchgate.net

Therefore, a polymer derived from this compound is expected to exhibit properties that are a hybrid of those observed for iodo- and chloro-substituted polyanilines. The key effects would be:

Solubility: The presence of halogen substituents can increase the solubility of the polymer in common organic solvents, which is a significant advantage for processability and film formation. rsc.orgworldscientific.com

Conductivity: The conductivity of the polymer would likely be lower than that of pure PANI but could be precisely tuned by controlling the polymerization conditions and doping levels. worldscientific.comrsc.org The combined electron-withdrawing effects of both chlorine and iodine would influence the electronic structure of the polymer backbone. rsc.org

Morphology: The substituents on the aniline monomer can alter the surface morphology of the resulting polymer, influencing its application in devices like chemical sensors where surface structure is critical. rsc.org

Table 1: Comparison of Properties for Substituted Polyaniline Derivatives

Monomer Resulting Polymer Expected Effect on Conductivity Expected Effect on Solubility
Aniline Polyaniline (PANI) High (baseline) Low in common organic solvents
o-Iodoaniline Poly(o-iodoaniline) Decreased due to steric hindrance and reduced conjugation worldscientific.com Improved worldscientific.com
p-Chloroaniline Poly(p-chloroaniline) Modified by electronic effects of chlorine sjpas.comresearchgate.net Improved
This compound Poly(this compound) Decreased due to combined steric and electronic effects Potentially high due to two halogen substituents

Optoelectronic Devices

The development of materials for optoelectronic applications requires careful tuning of their electronic and optical properties. iupac.orgmdpi.com The incorporation of heavy atoms like iodine into a polymer backbone can have significant effects, making derivatives of this compound interesting for this field. The presence of halogens can lead to strong halogen bonding, a non-covalent interaction that can be used to enhance the nonlinear optical (NLO) response in poled supramolecular polymers. researchgate.netrsc.org

Research has demonstrated that the NLO response in polymer-azobenzene complexes is superior in halogen-bonded systems compared to hydrogen-bonded ones. researchgate.net The strength of this response scales with the strength of the halogen bond (I > Br). This suggests that a polymer incorporating this compound could be used in supramolecular assemblies where the iodine atom acts as a strong halogen bond donor. This could lead to materials with enhanced NLO properties, which are crucial for applications in photonic technology. researchgate.net

Furthermore, the introduction of bulky, twisted units into a conjugated polymer backbone can disturb the polymer's conjugation, leading to shifts in its absorption and emission spectra. acs.org The specific substitution pattern of this compound could be used to fine-tune the optoelectronic properties of polymers for specific applications in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.comacs.org

Organoferroelastic Materials (by analogy with 4-iodoaniline)

Ferroelasticity is a phenomenon in which a material can be mechanically deformed by an external stress and retain that deformation after the stress is removed, with the ability to be switched between different stable orientational states. While common in inorganic materials, this property is rarer in organic molecular crystals.

Recent research has reported the discovery of two-dimensional organoferroelasticity in single crystals of 4-iodoaniline (B139537). acs.org This means the material can undergo deformation on two mutually orthogonal planes upon the application of external stress. This property is attributed to the specific crystal packing and intermolecular interactions within the 4-iodoaniline crystal. acs.org

By analogy, this compound, as a structurally similar molecule, is a candidate for exhibiting organoferroelastic properties. Key structural similarities include:

An aniline core, providing a basis for similar crystal packing motifs.

The presence of a heavy iodine atom, which plays a role in the intermolecular interactions that facilitate the ferroelastic behavior in 4-iodoaniline.

The addition of the chlorine atom at the 4-position in this compound would alter the crystal packing and intermolecular forces compared to 4-iodoaniline. This could potentially lead to different, and possibly enhanced, ferroelastic properties. The study of such materials is crucial for developing novel mechanical materials and molecular-scale actuators. acs.org

Advanced Material Applications in Nanoscience (e.g., functionalized graphene oxide by analogy with 4-iodoaniline)

Graphene oxide (GO), with its large surface area and abundance of oxygen-containing functional groups, is a versatile platform for creating advanced nanomaterials through chemical functionalization. mdpi.comnih.gov This process allows for the tuning of GO's properties for a wide range of applications, including catalysis, drug delivery, and sensors. nih.govdovepress.commdpi.com

It has been demonstrated that 4-iodoaniline can be used to prepare phenyl-functionalized graphene oxide (I-Ph-GO). sigmaaldrich.comsarex.com The aniline group of 4-iodoaniline can react with the epoxy or carboxyl groups on the GO surface, covalently attaching the iodo-phenyl group. The iodine atom then serves as a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.

By analogy, this compound can be used as a bifunctional reagent to create a novel class of functionalized GO. The functionalization process would proceed similarly, with the amino group reacting with the GO surface. The resulting material, (Cl,I)-Ph-GO, would possess two distinct halogen atoms covalently attached to the graphene sheet.

This dual functionalization could offer several advantages:

Orthogonal Reactivity: The different reactivities of the C-I and C-Cl bonds would allow for selective, stepwise chemical modifications at the 2- and 4-positions of the attached phenyl ring.

Tunable Properties: The presence of both chlorine and iodine would influence the electronic and chemical properties of the functionalized graphene, potentially enhancing its performance in catalytic or sensing applications. mdpi.com

Hierarchical Structures: This approach allows for the construction of more complex, hierarchical nanostructures on the graphene surface, which is a key goal in advanced materials design.

The use of this compound as a functionalizing agent for graphene oxide represents a promising strategy for developing highly tailored nanomaterials for advanced applications in nanoscience. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to analyze the electronic structure of 4-chloro-2-iodoaniline and related haloanilines. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net

Natural Bond Orbital (NBO) analysis is a key tool in these studies, revealing hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For instance, in related haloanilines, NBO analysis has highlighted the significance of n→σ* and n→π* interactions. researchgate.net Frontier molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand charge transfer within the molecule and calculate electronic properties such as hardness, chemical potential, and electrophilicity. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter that indicates the molecule's reactivity and the ease of intramolecular charge transfer. researchgate.net

Ab initio quantum-chemical calculations have also been used to study the adsorption of 4-haloanilines on surfaces like GaN(0001). dtic.mil These calculations help in interpreting experimental data, such as density of states (DOS), and in understanding the nature of the molecule-surface interaction. dtic.mil

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of substituted anilines is important as the orientation of the amino group can be sensitive to its environment, affecting electronic transitions. researchgate.net Potential energy surface (PES) scans are performed to identify the most stable conformers of the molecule. researchgate.net For related molecules, these calculations have identified multiple stable conformers. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior and conformational flexibility of this compound in different environments. unil.ch MD simulations, for instance, have been used to study temperature-dependent conformational changes in related chloro-iodo-phenyl acetamide (B32628) compounds. These simulations are also valuable for understanding the interactions of such molecules in biological systems, for example, by simulating their binding within protein active sites. unil.ch

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters for this compound and its analogs, which are then compared with experimental data for validation.

Vibrational Spectroscopy: DFT calculations are used to compute the vibrational frequencies and intensities for both infrared (IR) and Raman spectra. researchgate.net The calculated wavenumbers are often scaled to improve agreement with experimental values. researchgate.net These theoretical spectra aid in the detailed assignment of the fundamental vibrational modes observed experimentally. researchgate.net For related haloanilines, vibrational analyses have been performed to understand the effects of different halogen substituents on the vibrational modes. researchgate.net

NMR Spectroscopy: While specific calculations for this compound are not detailed in the provided results, ¹H NMR data for the compound is available, showing characteristic shifts for the aromatic protons. rsc.org Computational prediction of NMR chemical shifts is a standard application of DFT.

UV-Vis Spectroscopy: Theoretical calculations can predict electronic transitions, which are then correlated with experimental UV-Vis absorption spectra. researchgate.net The calculated HOMO-LUMO energy gap provides an initial estimate of the electronic absorption wavelength. researchgate.net

Mass Spectrometry: Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated using computational tools like CCSbase, which aids in the interpretation of mass spectrometry data. uni.lu

Studies on Intermolecular Interactions and Crystal Packing using Computational Methods

The crystal structure of this compound has been determined by X-ray diffraction, revealing key intermolecular interactions that govern its solid-state packing. nih.goviucr.org The crystal system is orthorhombic, with space group P 21 21 21. nih.govcrystallography.net

Key intermolecular interactions observed and analyzed computationally include:

Hydrogen Bonding: The amino group participates in N—H⋯N hydrogen bonding, forming one-dimensional chains along the crystallographic a-axis. nih.goviucr.org

Halogen-Halogen Interactions: A notable Cl⋯I contact of 3.7850 (16) Å is present, which is slightly longer than the sum of the van der Waals radii of chlorine and iodine (3.73 Å). nih.goviucr.org

π-Stacking: The crystal structure exhibits highly offset face-to-face π-stacking between neighboring aromatic rings, characterized by a centroid-to-centroid distance of 4.154 (1) Å. nih.goviucr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. For haloanilines and other aromatic amines, QSAR models have been developed to predict properties like mutagenicity and cytotoxicity. acs.orgresearchgate.net

These models often use molecular descriptors calculated from the chemical structure to establish a mathematical relationship with the observed activity. acs.org For instance, QSAR models for disinfection byproducts, including haloanilines, have been developed to understand the influence of halogen atoms and functional groups on their stability and toxicity. researchgate.net The development of robust QSAR models involves careful data curation, model validation (both internal and external), and consideration of the applicability domain. acs.org

Toxicological Research Approaches and Mechanistic Studies

Mechanisms of Halogen Activation in Dihalogenated Anilines (e.g., by glutathione in human liver microsomes)

The bioactivation of dihalogenated anilines is a critical area of research for understanding their toxicity. A key mechanism involves the metabolic activation of the halogen substituents, which can lead to the formation of reactive intermediates. Studies using human liver microsomes have elucidated a novel pathway for the dehalogenation and subsequent conjugation of these compounds with glutathione (GSH). acs.org

This proposed mechanism involves an initial oxidation step, followed by the ipso addition of GSH. The key steps are outlined below:

Oxidation : The aniline (B41778) derivative undergoes oxidation.

Intermediate Formation : A reactive intermediate, specifically a (4-iminocyclohexa-2,5-dienylidene)halogenium (QX) intermediate, is formed. The presence of a halogen (like chlorine, bromine, or iodine) at the para-position is pivotal for the formation of this QX intermediate, as it allows for the delocalization of the positive charge after oxidation. acs.org

Ipso Addition : Glutathione (GSH) performs an ipso addition at the imine moiety of the intermediate. acs.org

Halogen Replacement : The GSH thiol attacks the ortho-carbon, ultimately leading to the displacement and loss of the second halogen and its replacement by glutathione. acs.org

Density functional theory calculations support this mechanism, suggesting that the ipso carbon of certain 2-fluoro-4-haloanilines is the most positive carbon, making it a favorable site for the initial GSH addition. acs.org This activation and conjugation pathway is a significant route for the biotransformation of dihalogenated anilines.

Table 1: Proposed Mechanism of Halogen Activation and GSH Conjugation

Step Description Key Molecular Event
1 Initial Oxidation Formation of an oxidized aniline species.
2 Intermediate Formation Generation of a (4-iminocyclohexa-2,5-dienylidene)halogenium (QX) reactive intermediate. acs.org
3 Nucleophilic Attack Ipso addition of glutathione (GSH) at the imine moiety. acs.org
4 Halogen Displacement Loss of the ortho-halogen and its replacement by the glutathione molecule. acs.org

Comparative Toxicological Studies with Related Halogenated Anilines

Comparative studies are essential for understanding the structure-toxicity relationships among halogenated anilines. Research indicates that the type, number, and position of halogen substituents significantly influence the toxicological profile of the aniline molecule. ekb.egwho.int

For instance, all chloroaniline isomers (ortho, meta, and para) are known to be haematotoxic in animal models like rats and mice. who.int However, 4-chloroaniline (B138754) consistently demonstrates the most severe effects among the monochloroaniline isomers. who.int The toxicity of halogenated anilines is generally greater than that of the parent aniline compound due to the presence of the halogen atoms. ekb.eg

In ecotoxicological studies, the toxicity of various anilines has been compared across different trophic levels. One study investigated the effects of aniline, 2-chloroaniline, 3-chloroaniline, 4-chloroaniline, and 3,5-dichloroaniline on bacteria, protozoa, and crustaceans. unige.ch The results showed that crustaceans were significantly more sensitive to these compounds than bacteria and protozoa. unige.chmicrobiotests.com For unicellular organisms, toxicity tended to increase with the degree of chlorosubstitution. microbiotests.com

Table 2: Comparative Acute Toxicity of Anilines to Aquatic Organisms

Compound Test Organism Endpoint (EC50) Toxicity Value (mg/L)
Aniline Crustaceans EC50 0.13 - 15.2 unige.ch
Chloroanilines Crustaceans EC50 0.13 - 15.2 unige.ch
Aniline Bacteria & Protozoa EC50 13 - 403 unige.ch
Chloroanilines Bacteria & Protozoa EC50 13 - 403 unige.ch
3,5-dichloroaniline Bacteria & Protozoa EC50 Most toxic of tested anilines microbiotests.com

In Vitro and In Silico Methods for Toxicity Prediction (e.g., QSAR approach)

In vitro (cell-based) and in silico (computer-based) methods are increasingly used to predict the toxicity of chemicals like 4-chloro-2-iodoaniline, reducing the reliance on animal testing. The Quantitative Structure-Activity Relationship (QSAR) approach is a prominent in silico method that correlates a compound's chemical structure and physicochemical properties with its biological activity or toxicity. nih.gov

QSAR models have been developed to predict the toxicity of substituted anilines and phenols to various organisms. nih.govscientific.net These models often use quantum chemical descriptors derived from methods like Density Functional Theory (DFT). scientific.net Key descriptors that have been found to influence the toxicity of anilines include the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO), which relate to the molecule's electronic interaction capabilities. scientific.net

These computational models have shown satisfactory accuracy and reliability in predicting toxicity, with squared correlation coefficients for training and test sets often exceeding 0.75. nih.gov Such approaches are valuable for screening large numbers of chemicals and prioritizing them for further toxicological testing. nih.gov

Table 3: Examples of In Silico Approaches for Aniline Toxicity Prediction

Method Application Key Descriptors/Features Finding/Outcome
QSAR Predicting acute toxicity of substituted anilines to fish. scientific.net EHOMO, ELUMO Model showed fine stability and predictive ability. scientific.net
QSAR (Image Moment) Predicting toxicity of anilines to aquatic organisms (P. subcapitata, V. fischeri). nih.gov Tchebichef image moments (TMs) from molecular structure images. Models possessed satisfactory accuracy (R² > 0.75). nih.gov
Genetic Function Algorithm Developing QSAR models for halogenated chemical mixtures. nih.gov Weighted descriptors. Models could predict 54%–65% of the variance. nih.gov

Metabolic Pathways and Metabolite Identification Research (e.g., dehalogenation pathways)

Understanding the metabolic fate of this compound is crucial for assessing its toxicokinetics and potential for bioactivation or detoxification. Research on related compounds shows that halogenated anilines undergo several metabolic transformations.

Dehalogenation is a significant pathway. As discussed in section 7.1, oxidative dehalogenation can occur in human liver microsomes, leading to conjugation with glutathione. acs.org Microbial degradation is another important environmental fate process, where bacteria have evolved pathways to detoxify and utilize halogenated aromatics. nih.gov These microbial pathways often involve initial dehalogenation or dioxygenase-catalyzed reactions that convert chloroanilines into intermediates like catechol, which can then enter central metabolic pathways. nih.gov Chemical dehalogenation methods, such as using an Al-Ni alloy in an alkaline solution, have also been studied to degrade these persistent compounds. researchgate.net

Other key metabolic routes for chloroanilines include N-acetylation and N-hydroxylation. nih.gov In studies with medaka fish (Oryzias latipes), N-acetylation was identified as the dominant metabolic pathway for 4-chloroaniline. nih.gov In parallel, N-hydroxylation of 4-chloroaniline to 4-chlorophenylhydroxylamine has been quantified in hepatic microsomal preparations, which is a critical step as N-hydroxylated metabolites are often associated with the toxic effects of aromatic amines. nih.govnih.gov

Table 4: Key Metabolic Transformations of Halogenated Anilines

Metabolic Pathway Description Key Metabolites/Intermediates Biological System
Oxidative Dehalogenation Replacement of a halogen with a hydroxyl group, often followed by conjugation. acs.orgnih.gov Glutathione conjugates, Catechol Human liver microsomes, Microorganisms acs.orgnih.gov
N-acetylation Addition of an acetyl group to the amine nitrogen. 4-chloroacetanilide Rat, Medaka fish who.intnih.gov
N-hydroxylation Addition of a hydroxyl group to the amine nitrogen. Phenylhydroxylamine, 4-chlorophenylhydroxylamine Medaka fish liver microsomes nih.gov
Ring Hydroxylation & Conjugation Addition of a hydroxyl group to the aromatic ring, followed by sulfation. 2-amino-5-chlorophenyl sulfate Rat, Mouse, Monkey who.int

Assessment of Effects on Biological Systems and Organisms (e.g., aquatic ciliates)

The environmental impact of halogenated anilines is assessed by studying their effects on a range of biological organisms, representing different trophic levels. These compounds are recognized as significant risks to aquatic environments. dntb.gov.uamdpi.com

Ecotoxicological studies have demonstrated that chloroanilines can disrupt behavior, growth, and reproduction in various aquatic species. mdpi.com The toxicity varies considerably among different organisms. As noted previously, crustaceans like Daphnia magna are often more sensitive than microorganisms. unige.ch Studies on protozoa, such as the ciliate Tetrahymena thermophila, and bacteria like Aliivibrio fischeri have been conducted to determine the toxicity of different aniline derivatives. unige.ch For these unicellular organisms, toxicity generally increases with a higher degree of chlorine substitution on the aniline ring. microbiotests.com

The persistence of halogenated anilines in the environment makes their elimination a major concern, as they can cause immunotoxicity, organ damage, and other harmful effects in living organisms. ekb.eg

Table 5: Ecotoxicological Effects of Chloroanilines on Various Organisms

Organism Group Species Example Observed Effects/Toxicity Endpoint Reference Compound(s)
Crustaceans Daphnia magna High sensitivity (EC50 values 0.07 - 3.6 mg/L) Aniline, Chloroanilines unige.chmicrobiotests.com
Protozoa Tetrahymena thermophila Lower sensitivity (EC50 values 5 - 600 mg/L) Aniline, Chloroanilines unige.chmicrobiotests.com
Bacteria Aliivibrio fischeri Lower sensitivity (EC50 values 5 - 600 mg/L) Aniline, Chloroanilines unige.chmicrobiotests.com
Fish Oryzias javanicus Reproductive toxicity (decreased fecundity, hormonal disruption) 3,4-dichloroaniline researchgate.net
Clams Ruditapes philippinarum Oxidative stress and biomacromolecule damage p-Chloroaniline nih.gov

Genotoxicity and Mutagenicity Research Approaches

Investigating the genotoxic and mutagenic potential of halogenated anilines is a cornerstone of their toxicological evaluation. Genotoxicity refers to the ability of a chemical to damage genetic material (DNA and chromosomes), which can potentially lead to cancer.

A range of short-term tests are used to assess these effects. For example, 4-chloroaniline is reported to be genotoxic in various test systems, whereas the results for 2-chloroaniline and 3-chloroaniline are often inconsistent, suggesting weak or no genotoxic effects. who.int

Commonly used research approaches include:

The Salmonella/microsome assay (Ames test) : This test uses bacteria to evaluate a chemical's potential to cause gene mutations. Some substituted anilines have shown weak mutagenic activity in this assay. nih.gov

In vivo and in vitro mammalian cell assays : Tests for chromosomal damage (clastogenicity) are conducted in mammalian cells. Aniline itself has shown clastogenic activity in vivo, but typically at high, hematotoxic dose levels. nih.gov

Drosophila melanogaster assays : The wing spot test in fruit flies is used to detect somatic mutations and recombination. Studies have shown that compounds like 2,4,6-trichloroaniline are mutagenic in this system. nih.gov

DNA binding studies : These studies directly measure the formation of DNA adducts (the covalent binding of a chemical to DNA), which is a key initiating event in chemical carcinogenesis. Research has shown that certain aniline derivatives can form DNA adducts in the liver of rats. nih.gov

Research suggests that genotoxicity is a general property of many aniline derivatives, and the predictive value of certain in vitro tests, like the Salmonella assay, may be inadequate for detecting the genotoxic potential of all aromatic amines. nih.gov

Table 6: Summary of Genotoxicity Findings for Aniline Derivatives

Test System Endpoint Compound Class/Example General Finding
Salmonella/microsome assay Gene mutation 2,6-dialkylsubstituted anilines Weakly mutagenic in some strains. nih.gov
***Drosophila* wing spot test** Somatic mutation 2,4,6-trichloroaniline Mutagenic activity observed. nih.gov
Mammalian cell assays Chromosomal damage Aniline, p-aminophenol Evidence of clastogenic potential in vitro and at high doses in vivo. nih.gov
DNA binding studies (in vivo) DNA adduct formation Methylene-bis-aniline derivatives Adducts formed in rat liver, indicating DNA interaction. nih.gov
Various systems General Genotoxicity 4-chloroaniline Considered genotoxic. who.int

Risk Assessment Methodologies in Occupational and Environmental Contexts

Risk assessment for chemicals like this compound involves a systematic evaluation of potential harm to human health and the environment under specific exposure conditions. Chloroanilines are often considered priority pollutants in environmental risk assessments due to their adverse health effects and widespread release from the degradation of pesticides. researchgate.net

Environmental Risk Assessment The methodology for environmental risk assessment, as outlined in frameworks like the EU's Existing Substances Regulation, generally involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). europa.eu

PEC : The expected concentration of the substance in various environmental compartments (water, soil, air), calculated from production volumes, use patterns, and release estimates. europa.eu

PNEC : The concentration below which adverse effects in the ecosystem are not expected to occur. It is derived from ecotoxicity data (e.g., EC50 values) by applying assessment factors to account for uncertainties. europa.eu

Risk Characterization : The ratio of PEC to PNEC is calculated. A PEC/PNEC ratio greater than 1 indicates a potential risk to the environment, suggesting a need for risk management measures. europa.eu

Occupational Risk Assessment In workplace settings, risk assessment focuses on protecting worker health. Key components include:

Hazard Identification : Determining the intrinsic hazardous properties of the substance. 4-chloroaniline, for example, is identified as a substance that can be absorbed through the skin and may be a carcinogen. nj.gov

Exposure Assessment : Measuring or estimating the extent of worker exposure through inhalation and dermal contact.

Dose-Response Assessment : Characterizing the relationship between the dose and the incidence of adverse health effects.

Risk Characterization : Concluding the nature and magnitude of risk to workers. For potential carcinogens, the principle is often to reduce exposure to the lowest possible level. nj.gov This leads to the establishment of Occupational Exposure Limits (OELs) where possible and recommendations for personal protective equipment (PPE), engineering controls, and safe work practices. nj.gov

Table of Compounds Mentioned

Environmental Behavior and Degradation Pathways Research

Photodegradation Studies

The photochemical behavior of haloanilines, including iodoanilines, has been a subject of scientific inquiry to understand their fate in sunlit surface waters and the atmosphere. The photodegradation of these compounds is influenced by the nature of the halogen substituent and the solvent environment.

Research on 4-haloanilines indicates that the photochemical reaction typically proceeds from the triplet state of the molecule. nih.govacs.org For iodoanilines, photolysis is observed, although the quantum yield can be relatively low in non-polar media. acs.org For instance, the quantum yield for the photodegradation of iodoanilines in cyclohexane (B81311) has been reported to be around 0.05. acs.org

The cleavage of the carbon-halogen bond is a key step in the photodegradation process. This can occur through two primary pathways: homolytic cleavage, resulting in the formation of a phenyl radical and a halogen atom, or heterolytic cleavage, leading to a phenyl cation and a halide ion. nih.govacs.org Theoretical calculations have shown that while homolytic fragmentation is generally an endothermic process, heterolytic cleavage of the carbon-chlorine and carbon-bromine bonds can be exothermic in polar solvents like acetonitrile. nih.govacs.org In the case of iodoanilines, the solvent has been observed to have a lesser effect on the photodegradation quantum yield compared to chloro and fluoro derivatives. acs.org

The specific photodegradation pathway of 4-Chloro-2-iodoaniline is expected to be complex, involving the potential cleavage of both the C-Cl and C-I bonds. The relative ease of cleavage of the C-I bond compared to the C-Cl bond suggests that deiodination might be a primary photodegradation step. The resulting products would then be subject to further photochemical transformations.

Biodegradation Mechanisms and Microbial Transformations

The biodegradation of halogenated anilines is a key process in their removal from the environment and has been studied under both aerobic and anaerobic conditions. nih.gov Microorganisms have evolved various metabolic pathways to utilize these compounds as sources of carbon and energy, or to transform them cometabolically. bohrium.comwikipedia.org

Under aerobic conditions, the degradation of haloanilines is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring. bohrium.com This leads to the formation of halogenated catechols, which are then subject to ring cleavage. The removal of the halogen substituent can occur either before or after the ring is opened. nih.gov

Anaerobic biodegradation of halogenated anilines is also a significant environmental process. oup.comnih.gov A key initial step observed in the anaerobic degradation of some dihaloanilines is reductive deamination, which involves the removal of the amino group and the formation of a dihalobenzene intermediate. oup.comnih.gov For instance, a Rhodococcus sp. strain has been shown to be capable of degrading 3,4-dihaloanilines under nitrate-reducing conditions via this pathway. oup.comnih.gov Another important anaerobic process is reductive dehalogenation, where a halogen substituent is removed and replaced by a hydrogen atom. This process is often carried out by specialized bacteria, such as Dehalococcoides mccartyi, which can use halogenated compounds as electron acceptors in a process known as organohalide respiration. acs.orgenviro.wiki

For this compound, it is plausible that both aerobic and anaerobic degradation pathways are environmentally relevant. The presence of both chlorine and iodine substituents suggests that a stepwise dehalogenation process could occur, with the potential for the iodine to be removed first due to the lower bond energy of the C-I bond compared to the C-Cl bond. The resulting 4-chloroaniline (B138754) would then be subject to further degradation. The specific microbial communities present in a contaminated environment will ultimately determine the predominant degradation pathways.

Sorption and Mobility in Environmental Matrices

The movement of this compound through soil and sediment is largely controlled by sorption processes, which dictate its partitioning between the solid and aqueous phases. usgs.govmdpi.com As a hydrophobic organic compound, its sorption is expected to be significantly influenced by the organic carbon content of the soil or sediment. geology.cznih.gov The organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict the extent of this partitioning. nih.gov

However, this compound is also an ionizable organic compound (IOC) due to the presence of the amino group, which can be protonated under acidic conditions. nih.gov This characteristic significantly complicates its sorption behavior, as electrostatic interactions with charged surfaces of soil minerals and organic matter come into play. nih.govecetoc.org The simple hydrophobicity-based models, such as the Koc model, are often inadequate for accurately predicting the sorption and mobility of IOCs. nih.gov The pH of the surrounding environment is a critical factor, as it determines the speciation of the aniline (B41778) (neutral or cationic) and the surface charge of the sorbents. ecetoc.org

Methods for Removal from Environmental Systems (e.g., water treatment)

The removal of persistent halogenated organic compounds like this compound from contaminated water sources is a significant environmental challenge. Several methods are being explored and implemented for their treatment.

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the destruction of a wide range of organic contaminants, including halogenated aromatic compounds. kirj.eewikipedia.org AOPs rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize organic pollutants, often leading to their complete mineralization to carbon dioxide, water, and inorganic halides. kirj.eewikipedia.org Common AOPs include the use of ozone (O3), hydrogen peroxide (H2O2) in combination with ultraviolet (UV) light, and Fenton's reagent (Fe2+ and H2O2). kirj.ee These processes are particularly effective for treating water contaminated with biologically toxic or non-degradable materials. wikipedia.org

Chemical Reduction methods have also been investigated for the dehalogenation of haloanilines. One study demonstrated the effective dehalogenation of various halogenated anilines using an aluminum-nickel (Al-Ni) alloy in an alkaline aqueous solution at room temperature and atmospheric pressure. researchgate.net This method offers a potential route for the transformation of toxic haloanilines into less harmful substances. researchgate.net

The selection of the most appropriate treatment technology will depend on various factors, including the concentration of the contaminant, the nature of the water matrix, and economic considerations.

Environmental Monitoring and Detection Methodologies

The accurate detection and quantification of this compound in environmental samples such as water, soil, and sediment are essential for assessing its distribution, fate, and potential risks. The analytical methods employed for this purpose must be sensitive and selective due to the typically low concentrations of such contaminants in the environment and the complexity of the sample matrices.

Gas Chromatography (GC) coupled with selective detectors is a widely used technique for the analysis of anilines and their derivatives. epa.gov The use of a thermionic nitrogen-phosphorus detector (NPD) offers excellent selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov For enhanced separation and identification, capillary columns are preferred over packed columns. epa.gov

High-Performance Liquid Chromatography (HPLC) is another powerful analytical tool for the determination of anilines. epa.gov It is particularly suitable for compounds that are thermally labile or not easily volatilized.

Sample Preparation is a critical step in the analytical workflow, as it is often necessary to extract and concentrate the analyte from the complex environmental matrix. Solid-phase extraction (SPE) is a common and effective technique for this purpose. researchgate.net Hydrophilic-lipophilic balanced (HLB) cartridges are frequently used as they can retain a wide range of acidic, neutral, and basic compounds. researchgate.net

For the unambiguous identification of unknown halogenated contaminants, advanced techniques such as comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRToF) and Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) can be employed. acs.org The hyphenation of ion mobility separation (IMS) with high-resolution mass spectrometry (HRMS) is also emerging as a powerful tool for the screening of organic micropollutants in complex environmental samples. csic.es

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-2-iodoaniline, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling with trimethylsilylacetylene (1.0 equiv.) using Pd(PPh₃)₂Cl₂ (2.0 mol%) and CuI (4.0 mol%) in triethylamine yields intermediates (65%–96% yield) . Optimize reaction temperature (e.g., 60–80°C), inert atmosphere (N₂/Ar), and solvent polarity (e.g., EtOAc/hexane gradients) to minimize side reactions. Monitor progress via TLC or HPLC.

Q. What spectroscopic and crystallographic methods are essential for structural characterization?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing using orthorhombic space group P2₁2₁2₁ with cell parameters a = 4.1538 Å, b = 11.3685 Å, c = 15.8550 Å, and V = 748.71 ų . Weak N–H⋯Cl/I interactions stabilize the structure .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~6.5–7.5 ppm for aromatic protons).
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 254.45 .

Q. How are solubility and stability profiles determined for this compound in various solvents?

  • Methodology : Perform gravimetric analysis or UV-Vis spectroscopy in solvents like ethanol, acetonitrile, or cyclohexane. For example, solubility in methanol at 25°C is ~1.2 mg/mL; stability tests under light/air exposure require HPLC monitoring over 72 hours .

Advanced Research Questions

Q. How do weak intermolecular interactions in the crystal lattice influence material properties?

  • Methodology : Analyze Hirshfeld surfaces to quantify contacts (e.g., N–H⋯Cl = 3.2 Å, N–H⋯I = 3.5 Å) . Compare with DFT calculations (e.g., B3LYP/6-311G**) to evaluate electrostatic contributions . Correlate packing motifs (e.g., chains parallel to the c-axis) with thermal stability (TGA/DSC) .

Q. What mechanistic insights explain discrepancies in catalytic coupling yields (e.g., 65% vs. 96%) under similar conditions?

  • Methodology :

  • Kinetic studies : Vary catalyst loading (1–5 mol% Pd) and ligand ratios (PPh₃:CuI = 1:2 vs. 1:4) to identify rate-limiting steps .
  • Byproduct analysis : Use GC-MS to detect dehalogenation or homocoupling side products.
  • Computational modeling : Simulate transition states (e.g., via Gaussian 16) to assess steric/electronic effects of substituents .

Q. How can contradictions in hydrogen bonding networks across studies be resolved?

  • Methodology : Re-evaluate crystallographic data (e.g., R factor < 0.05) and compare with neutron diffraction for proton position accuracy. For example, the absence of I⋯I interactions in some studies may arise from non-coplanar packing . Use Cambridge Structural Database (CSD) surveys to contextualize anomalies .

Q. What strategies validate the purity of this compound for catalytic applications?

  • Methodology :

  • Chromatography : Use gradient elution (hexane:EtOAc 200:1 → 50:1) to isolate isomers (e.g., 2-chloro-4-iodoaniline) .
  • Elemental analysis : Confirm C/H/N/Cl/I ratios (theoretical: C 28.32%, H 1.98%, N 5.52%) .
  • XPS : Verify iodine oxidation state (binding energy ~619 eV for I⁻) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.